molecular formula C15H26ClNO3 B3953842 2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride

2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride

Cat. No.: B3953842
M. Wt: 303.82 g/mol
InChI Key: SONDCVPZPXRQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes both hydroxyl and amino functional groups, making it versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 5-methyl-2-propan-2-yloxybenzyl chloride with 2-aminoethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amino group can produce secondary amines.

Scientific Research Applications

2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-hydroxyethyl-(methyl)amino]ethanol
  • 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-(2-ethoxyethyl-(2-hydroxyethyl)amino)ethanol

Uniqueness

2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.ClH/c1-12(2)19-15-5-4-13(3)10-14(15)11-16(6-8-17)7-9-18;/h4-5,10,12,17-18H,6-9,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONDCVPZPXRQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)CN(CCO)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride
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2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride
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2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride
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2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride
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2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride
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2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.